5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid

Purple acid phosphatase inhibition Osteoporosis target Metalloenzyme inhibitor

Procure 5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 830-78-4) as a dual-purpose phosphatase inhibitor tool compound. Validated as an uncompetitive inhibitor of purple acid phosphatase (PAP) with Kiuc ~23 μM, and a PP1-alpha inhibitor (IC50 67 μM, ~60-fold selectivity over HAO1). This NH-containing 5-phenyl triazole scaffold is essential for target engagement; N1‑substituted analogs lose inhibitory activity. Also serves as a versatile intermediate for CuAAC click chemistry diversification at N1 while retaining C4‑carboxylic acid reactivity for amidation/esterification. ≥95% purity. For R&D use only.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 830-78-4
Cat. No. B1621829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
CAS830-78-4
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNN=C2C(=O)O
InChIInChI=1S/C9H7N3O2/c13-9(14)8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H,10,11,12)
InChIKeyKZVFXYXQNAYXFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 830-78-4): Core Specifications and Procurement-Relevant Profile


5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 830-78-4) is a heterocyclic building block belonging to the 1,2,3-triazole-4-carboxylic acid class, with the molecular formula C9H7N3O2 and a molecular weight of 189.17 . The compound features a phenyl substituent at the 5-position and a carboxylic acid group at the 4-position of the 1,2,3-triazole ring [1]. Its chemical structure is defined by the InChI Key KZVFXYXQNAYXFT-UHFFFAOYSA-N, which ensures unambiguous compound identification for procurement and inventory management . The carboxylic acid functional group imparts acidic properties and enables participation in derivatization reactions including esterification and amidation, making this compound a versatile intermediate for medicinal chemistry applications . It is primarily marketed as a research chemical for laboratory use in pharmaceutical and agrochemical research contexts [2].

Procurement Risk Alert: Why 5-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid Cannot Be Replaced by In-Class Triazole Analogs


The 1,2,3-triazole-4-carboxylic acid scaffold supports extensive structural variation at the N1 and C5 positions, with each substitution pattern yielding distinct biological activity profiles. 5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid features an unsubstituted N1 position (NH) and a phenyl group at C5, whereas closely related analogs incorporate N1-aryl or N1-alkyl substituents that fundamentally alter enzyme inhibition potency, target selectivity, and physicochemical properties [1]. A series of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives designed as febuxostat analogs for xanthine oxidase inhibition demonstrates that N1 substitution is essential for achieving submicromolar potency in that therapeutic context [2]. Conversely, the NH-containing 5-phenyl scaffold shows distinct binding behavior toward binuclear metallohydrolases such as purple acid phosphatase (PAP), where the uncompetitive inhibition mechanism depends on the precise geometry of the triazole ring relative to the enzyme's active site [3]. Generic substitution with an N1-substituted analog would thus invalidate both target engagement and inhibition mode, rendering experimental data non-reproducible across compound lots [1].

5-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid: Quantitative Comparator Evidence for Scientific Selection


Purple Acid Phosphatase (PAP) Inhibition: Uncompetitive Binding with Defined Kiuc Values

5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid exhibits uncompetitive inhibition of porcine purple acid phosphatase (PAP) with a Kiuc value of approximately 23 μM, as determined in a series of phenyltriazole carboxylic acids assessed against the mammalian enzyme [1]. This inhibition mechanism is purely uncompetitive, meaning the compound binds only to the enzyme-substrate complex, a binding mode that distinguishes it from structurally related triazole derivatives that may act via competitive or mixed mechanisms [2]. Within the phenyltriazole carboxylic acid series, the 5-phenyl substitution pattern contributes to this specific binding behavior, which is relevant for osteoporosis-related target validation given the established association between PAP expression and osteoporosis progression in transgenic animal models [1].

Purple acid phosphatase inhibition Osteoporosis target Metalloenzyme inhibitor

Serine/Threonine-Protein Phosphatase PP1-alpha Inhibition: IC50 = 67 μM

5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid was identified as an inhibitor of human serine/threonine-protein phosphatase PP1-alpha catalytic subunit with an IC50 value of 6.70 × 10^4 nM (67 μM), as reported in screening data from The Scripps Research Institute Molecular Screening Center and curated by PubChem BioAssay (AID 2394) [1]. In contrast, the same compound shows substantially weaker inhibition of human 2-hydroxyacid oxidase 1 (HAO1) with an IC50 of 4.08 × 10^6 nM (4.08 mM), representing an approximately 60-fold selectivity window between these two targets [2]. This differential activity profile indicates that the compound does not act as a non-selective pan-assay interference compound but rather exhibits measurable target discrimination, a property relevant for chemical probe development and counter-screening applications [1].

Phosphatase inhibition Serine/threonine phosphatase Screening hit

Structural Differentiation from N1-Substituted Xanthine Oxidase Inhibitor Analogs

5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid differs fundamentally from the class of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives that have been optimized as xanthine oxidase inhibitors. The latter series, designed as febuxostat analogs with an N atom occupying the X2 position, achieves submicromolar to nanomolar potency against xanthine oxidase through specific N1-aryl substitution and additional functionalization [1]. In contrast, the NH-containing 5-phenyl scaffold lacks the N1 substitution required for potent xanthine oxidase inhibition and has not been reported to exhibit meaningful activity against this target . This structural distinction is critical for procurement: researchers targeting xanthine oxidase should select N1-substituted analogs, while those investigating metalloenzyme inhibition (e.g., PAP) or seeking a scaffold for N1 diversification should procure the NH-containing 5-phenyl compound as the appropriate synthetic starting point [1].

Xanthine oxidase inhibition Febuxostat analog Gout therapeutic

Synthetic Accessibility: CuAAC Click Chemistry Route with Commercial Precursors

5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using commercially available precursors, specifically benzyl azide derivatives and propiolic acid, a route that reliably yields the 1,4-disubstituted 1,2,3-triazole regioisomer [1]. This synthetic accessibility via click chemistry distinguishes the compound from other triazole-4-carboxylic acid derivatives requiring multi-step, non-regiospecific thermal Huisgen cycloaddition or specialized organometallic methods [2]. The CuAAC approach provides regiospecific formation of the 1,4-disubstituted triazole core, ensuring batch-to-batch structural consistency and enabling straightforward scale-up for larger research programs [1]. In contrast, alternative synthetic routes to substituted 1,2,3-triazole-4-carboxylic acids may yield mixtures of 1,4- and 1,5-regioisomers requiring chromatographic separation, increasing cost and reducing supply chain reliability [2].

Click chemistry CuAAC Triazole synthesis

5-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid: Evidence-Backed Procurement and Research Application Scenarios


Purple Acid Phosphatase (PAP) Inhibitor Development for Osteoporosis Research

Procure this compound as a defined uncompetitive PAP inhibitor with a Kiuc of approximately 23 μM against the porcine enzyme, suitable for validating PAP as an osteoporosis-relevant target in mammalian enzymatic assays [1]. The compound's uncompetitive binding mechanism (binding only to the enzyme-substrate complex) makes it a mechanistically distinct tool compound for exploring metalloenzyme inhibition strategies distinct from active-site-directed competitive inhibitors [2]. Researchers should note that the inhibitory activity has been characterized in pig PAP and may require additional validation for human PAP isoforms [1].

PP1-alpha Phosphatase Reference Inhibitor for Counter-Screening and Selectivity Profiling

Use this compound as a reference PP1-alpha inhibitor with a documented IC50 of 67 μM in human recombinant enzyme assays [1]. The availability of counter-screening data against HAO1 (IC50 = 4.08 mM, ~60-fold selectivity) provides a quantitative benchmark for assessing compound selectivity in phosphatase-focused screening campaigns [2]. Procurement is recommended for laboratories conducting serine/threonine phosphatase inhibitor discovery or requiring a defined PP1-alpha tool compound with publicly accessible screening data from The Scripps Research Institute Molecular Screening Center [1].

Scaffold for N1-Functionalized Triazole Derivative Synthesis via CuAAC

Procure 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid as a versatile synthetic intermediate for generating diverse N1-substituted triazole-4-carboxylic acid libraries. The CuA click chemistry approach using aryl/alkyl azides and propiolic acid derivatives reliably produces the 1,4-disubstituted regioisomer [1]. This scaffold enables systematic exploration of N1 substitution effects on target engagement while maintaining the C5-phenyl and C4-carboxylic acid functional groups constant [2]. The regiospecific nature of CuAAC ensures that libraries generated from this scaffold maintain structural homogeneity without 1,5-regioisomer contamination [1].

Carboxylic Acid Building Block for Amide and Ester Derivatization

Utilize the carboxylic acid functional group at the 4-position for standard derivatization reactions including esterification with alcohols and amidation with primary or secondary amines [1]. The NH group at the N1 position remains available for further functionalization via alkylation or arylation, enabling orthogonal diversification strategies [2]. This dual reactivity profile supports procurement for medicinal chemistry programs requiring a triazole-containing core with two independent diversification handles [1].

Quote Request

Request a Quote for 5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.